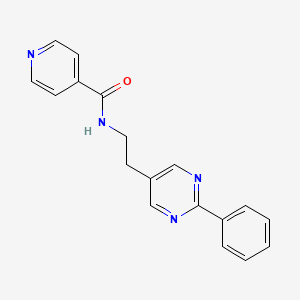

N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c23-18(16-7-9-19-10-8-16)20-11-6-14-12-21-17(22-13-14)15-4-2-1-3-5-15/h1-5,7-10,12-13H,6,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISWQPBUFLTYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a halogenated pyrimidine and a phenylboronic acid in the presence of a palladium catalyst (Suzuki coupling).

Ethyl Chain Introduction: The ethyl chain can be added through an alkylation reaction, where the pyrimidine derivative is treated with an ethyl halide.

Isonicotinamide Coupling: Finally, the isonicotinamide moiety is attached through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide would scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl chain, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrimidine ring or the isonicotinamide moiety, potentially leading to dihydropyrimidine derivatives or reduced amides.

Substitution: The phenyl group and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenated derivatives and organometallic reagents (e.g., Grignard reagents or organolithium compounds).

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Dihydropyrimidine derivatives or reduced amides.

Substitution: Various substituted pyrimidine or phenyl derivatives.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays, particularly those involving pyrimidine-binding proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide exerts its effects depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit or activate pyrimidine-binding enzymes, affecting cellular processes.

Therapeutic Effects: In medicinal applications, it might interfere with signaling pathways involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a broader class of isonicotinamide derivatives. Key structural analogs include thiohydantoin-based derivatives (e.g., compounds 2D , 3D , and 4D from ), which share the isonicotinamide group but differ in their core heterocycles and substituents. Below is a comparative analysis:

Core Heterocycles

- Target Compound : Contains a pyrimidine ring (six-membered, two nitrogen atoms), which is aromatic and planar, favoring stacking interactions.

- Thiohydantoin Derivatives (2D, 3D, 4D): Feature a five-membered imidazolidinone ring with sulfur and oxygen atoms.

Substituent Effects

- The target compound’s pyrimidine ring is substituted with a phenyl group at the 2-position, enhancing lipophilicity and steric bulk.

- In contrast, thiohydantoin derivatives (e.g., 2D ) include electron-withdrawing (e.g., nitro in 2D ) or electron-donating (e.g., methyl in 3D , 4D ) groups on their aryl substituents, modulating electronic properties and intermolecular interactions .

Physical and Spectral Properties

A comparison of key properties is summarized below:

Key Observations

Melting Points :

- Thiohydantoin derivatives exhibit wide melting point ranges (60–238°C ), influenced by substituents. For example, 4D (o-tolyl) has a significantly lower melting point, likely due to steric hindrance disrupting crystal packing.

- The target compound’s pyrimidine core and phenyl substituent may promote higher melting points (unreported in provided data) due to aromatic stacking .

Spectral Data :

- The target’s 1H NMR would show distinct aromatic protons from both pyridine and pyrimidine rings, while 2D–4D exhibit additional signals from thiohydantoin protons (e.g., NH or CH₂).

- IR spectra for thiohydantoins include S=O (~1050 cm⁻¹) and C=S (~1250 cm⁻¹) stretches absent in the pyrimidine-based target .

Q & A

Q. How can researchers optimize the synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step procedures, including pyrimidine ring formation, coupling with isonicotinamide, and purification. Key strategies include:

- Pyrimidine Ring Formation : Use condensation reactions with aldehydes and amidines under controlled pH (e.g., 7–8) to minimize side products .

- Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for aryl-ethyl linkages, using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol for high purity (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of N-(2-(2-phenylpyrimidin-5-yl)ethyl)isonicotinamide?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.5–8.5 ppm) and amide carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 373.15) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate amide bonds .

Q. Which in vitro assays are recommended for initial biological screening of this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., NSCLC, leukemia) with IC₅₀ calculations .

- Enzyme Inhibition : Kinase inhibition assays (e.g., RAF, DDR1) using ADP-Glo™ kits to measure ATP consumption .

- Migration/Invasion : Boyden chamber assays for metastatic potential in NSCLC models .

Advanced Research Questions

Q. How can researchers ensure target selectivity when studying kinase inhibition by this compound?

- Methodological Answer :

- Panel Screening : Test against a broad kinase panel (e.g., 100+ kinases) to identify off-target effects .

- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for RAF vs. other kinases .

- Mutagenesis Studies : Introduce mutations (e.g., RAF V600E) to confirm binding specificity .

Q. What strategies resolve contradictions in reported biological activities across cancer models?

- Methodological Answer :

- Model-Specific Factors : Compare pharmacokinetics (e.g., plasma stability) in leukemia vs. solid tumors .

- Assay Standardization : Replicate studies using identical cell lines (e.g., HCT-116 for CRC, MV4-11 for AML) .

- Metabolite Profiling : LC-MS to detect active/inactive metabolites in different tissues .

Q. How can structure-activity relationship (SAR) studies enhance the efficacy of isonicotinamide derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the pyrimidine-phenyl group (e.g., halogen substitutions) to improve binding .

- Bioisosteric Replacement : Replace the ethyl linker with methyleneoxy or thioether groups for better solubility .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., pyrimidine N1 interaction) via X-ray crystallography .

Q. What experimental designs address poor solubility in in vivo studies?

- Methodological Answer :

- Formulation Optimization : Use PEG-400/water (1:1) or cyclodextrin-based carriers .

- Prodrug Synthesis : Introduce phosphate esters or glycoside moieties for enhanced bioavailability .

- PK/PD Modeling : Monitor plasma concentrations post-administration to adjust dosing regimens .

Q. How do researchers validate the mechanism of action in RAS-mutant cancers?

- Methodological Answer :

- Western Blotting : Measure phosphorylation of downstream targets (e.g., MEK/ERK) in RAF-inhibited cells .

- CRISPR Knockout : Generate RAF1/ARAF knockout cell lines to confirm on-target effects .

- Xenograft Models : Use NSG mice with RAS-mutant tumors to correlate tumor regression with pathway inhibition .

Data Analysis & Interpretation

Q. How should researchers handle discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to assess tumor penetration .

- Metabolomic Profiling : Identify liver-mediated degradation pathways (e.g., CYP3A4 oxidation) .

- Dose Escalation : Adjust dosing frequency based on half-life (e.g., QD vs. BID) to maintain therapeutic levels .

Q. What computational tools are critical for predicting off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.